molecular formula C16H16ClFO3 B2592749 {3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol CAS No. 690969-83-6

{3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol

Cat. No.: B2592749
CAS No.: 690969-83-6
M. Wt: 310.75
InChI Key: PQQQNHZTIVYZSV-UHFFFAOYSA-N
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Description

{3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol is an organic compound with the molecular formula C16H16ClFO3 This compound is characterized by the presence of a chloro, ethoxy, and fluorobenzyl group attached to a phenyl ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-5-ethoxyphenol with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. This reaction forms the intermediate 3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenol, which is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product, this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

{3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chloro or fluoro groups under specific conditions.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde or 3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid .

Scientific Research Applications

{3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol involves its interaction with specific molecular targets. The presence of the chloro, ethoxy, and fluoro groups allows it to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • {3-Chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}methanol
  • {3-Chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}methanol

Uniqueness

{3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol is unique due to the specific positioning of the chloro, ethoxy, and fluoro groups on the phenyl ring. This unique arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the fluoro group can significantly influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFO3/c1-2-20-15-8-12(9-19)7-14(17)16(15)21-10-11-3-5-13(18)6-4-11/h3-8,19H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQQNHZTIVYZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CO)Cl)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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